5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring, and a fluorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form an intermediate, which is then cyclized to produce the target compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Formation of 5-Ethyl-2-(4-fluorophenyl)-4-hydroxy-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets. Additionally, the oxo group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused with a pyrazine ring and exhibit similar biological activities.
Uniqueness
5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12FN3O2 |
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Molecular Weight |
285.27 g/mol |
IUPAC Name |
5-ethyl-2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C15H12FN3O2/c1-2-18-7-8-19-14(15(18)21)12(9-20)13(17-19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
RMJJEHPOZOGMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)F)C=O)C1=O |
Origin of Product |
United States |
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